![molecular formula C22H19FN4O2 B2386677 2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946377-52-2](/img/structure/B2386677.png)
2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Overview
Description
2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the oxazole family and has been shown to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is not fully understood, but it is believed to involve the modulation of protein function through binding to specific sites on the protein surface. This compound has been shown to exhibit both agonist and antagonist activity towards certain protein targets, depending on the specific binding site and the conformational changes induced by binding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile have been investigated in various in vitro and in vivo models. This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to exhibit anticancer activity in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile in lab experiments include its high binding affinity towards certain protein targets, its potential for developing novel therapeutics for various diseases, and its ability to modulate protein function in a selective manner. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving 2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile. These include further studies to elucidate its mechanism of action, the development of more potent and selective analogs, and the evaluation of its potential for developing novel therapeutics for various diseases. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential and reduce potential toxicity.
Synthesis Methods
The synthesis of 2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves the reaction of 2-fluoroaniline with 4-(4-methylbenzoyl)piperazine in the presence of a base. The resulting intermediate is then reacted with 4-cyanobenzaldehyde to yield the final product. The synthesis of this compound has been reported in several scientific journals, and various modifications have been made to improve its yield and purity.
Scientific Research Applications
2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit significant binding affinity towards certain protein targets, including G protein-coupled receptors (GPCRs) and kinases. These protein targets have been implicated in various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-15-6-8-16(9-7-15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOMLWMBASDXNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile |
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